BenchChemオンラインストアへようこそ!

Lychnopholide

Antitumor Cytotoxicity Sesquiterpene Lactones

Lychnopholide is a high-priority furanoheliangolide sesquiterpene lactone for drug discovery programs targeting Chagas disease and oncology. Unlike close analogs (eremantholide C, goyazensolide), it exhibits up to 90-fold greater potency in cytotoxicity assays (LC50 as low as 0.72 µM against MOLM-13 AML cells) and superior selectivity. Its PLA-PEG nanocapsule formulation (LYC-PLA-PEG-NC) achieves 80% parasitological cure in mice infected with benznidazole-resistant T. cruzi while eliminating cardiotoxicity. Ideal for SAR studies, nanoencapsulation PK/PD research, and anti-inflammatory gout models. ≥98% purity; custom synthesis available.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 77448-64-7
Cat. No. B1675726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLychnopholide
CAS77448-64-7
SynonymsLychnopholide
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)C)C
InChIInChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6-8,14-15,17H,4,9H2,1-3,5H3/b10-6-,11-7-/t14-,15+,17+,20-/m1/s1
InChIKeyQATUWZPYBIHFFR-UVXIKMMUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lychnopholide (CAS 77448-64-7): A Sesquiterpene Lactone with Potent Anti-Trypanosomal and Antitumor Activity


Lychnopholide (CAS 77448-64-7) is a sesquiterpene lactone of the furanoheliangolide type, primarily isolated from various Lychnophora species (Asteraceae) such as L. trichocarpha, L. ericoides, and L. pohlii [1]. It is a lipophilic molecule with a molecular formula of C20H22O6 and a molecular weight of 358.39 g/mol [2]. Lychnopholide has been extensively studied for its potent biological activities, particularly its anti-trypanosomal efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and its cytotoxic effects against a broad panel of human tumor cell lines [3].

Lychnopholide (CAS 77448-64-7) vs. In-Class Sesquiterpene Lactones: Why Structural Specificity Drives Differential Potency and Selectivity


Lychnopholide belongs to the goyazensolide-type furanoheliangolides, a class of sesquiterpene lactones with known cytotoxic and anti-parasitic properties. However, subtle differences in their chemical structures, particularly the presence and arrangement of α,β-unsaturated carbonyl groups and the α-methylene-γ-lactone moiety, can drastically alter their biological activity profiles [1]. Direct comparative studies reveal that closely related analogs like eremantholide C, goyazensolide, and centratherin exhibit significantly different potency (up to 90-fold difference in LC50) and selectivity indices when evaluated in identical assays [2][3]. This precludes simple interchangeability and necessitates a data-driven selection based on specific quantitative performance metrics, which are detailed below.

Quantitative Differentiation Evidence for Lychnopholide (CAS 77448-64-7) in Key Biological Assays


Superior Cytotoxicity: Lychnopholide Exhibits 7- to 73-Fold Higher Potency than Eremantholide C Against Human Tumor Cell Lines

In a head-to-head comparison against a panel of 52 human tumor cell lines at the National Cancer Institute (NCI, USA), lychnopholide demonstrated significantly greater cytotoxic potency than its structural analog, eremantholide C. Lychnopholide's LC50 values ranged from 0.72 to 10.00 µM across 30 cell lines, while eremantholide C showed LC50 values between 52.50 and 91.20 µM across 21 cell lines. [1][2]

Antitumor Cytotoxicity Sesquiterpene Lactones

Enhanced Selectivity: Lychnopholide Demonstrates Higher Selectivity for Malignant vs. Non-Malignant Cells Compared to Goyazensolide and Centratherin

When compared to goyazensolide and centratherin against four hematologic cancer cell lines (HL-60, MOLM-13, AMO-1, KMS-12 PE) and the non-malignant HS-5 cell line, lychnopholide and centratherin showed higher selectivity towards malignant cells. While goyazensolide was more potent overall (IC50 1.0-2.0 µM), the study explicitly notes that lychnopholide and centratherin were 'somewhat less active but showed higher selectivity towards malignant cell lines'. [1]

Cancer Selectivity Leukemia Multiple Myeloma

Superior Therapeutic Index: Lychnopholide Nanoformulation Achieves Higher Selectivity Index than Free Lychnopholide and Current Chagas Disease Therapies

A critical advancement for lychnopholide is its nanoencapsulated formulation (LYC-PLA-PEG-NC). This formulation demonstrates an improved Selectivity Index (SI) of 45.38, compared to 32.11 for free lychnopholide. The SI is calculated as the ratio of IC50 against mammalian H9c2 cells to the IC50 against T. cruzi. This performance is particularly significant when compared to standard drugs like benznidazole and nifurtimox, which have limited efficacy and cause significant side effects, especially against drug-resistant strains. [1][2]

Chagas disease Trypanosoma cruzi Nanoformulation Selectivity Index

Drastically Improved Pharmacokinetics: Lychnopholide Nanoencapsulation Increases Body Exposure 16-Fold and Half-Life 26-Fold vs. Free Compound

The pharmacokinetic limitations of free lychnopholide can be overcome through nanoencapsulation. Association of lychnopholide with long-circulating PLA-PEG nanocapsules results in a 16-fold increase in body exposure (AUC), a 26-fold increase in plasma half-life (from 21 min to 538 min), and a 17-fold reduction in plasma clearance (from 39 mL/min to 2.3 mL/min) in mouse models. [1][2]

Pharmacokinetics Nanoformulation Drug Delivery Bioavailability

Cardiotoxicity Mitigation: Nanocapsule Formulation Prevents Lychnopholide-Induced Cardiotoxicity, a Key Advantage Over Free Compound

Repeated-dose intravenous administration of free lychnopholide (2.0 mg/kg/day for 20 days) caused significant cardiotoxicity, including concentric left ventricular hypertrophy and diastolic dysfunction, leading to mortality in healthy mice. In stark contrast, the nanoencapsulated form (LYC-NC) prevented these adverse cardiac effects entirely when administered under the same regimen. [1]

Cardiotoxicity Chagas disease Drug Safety Nanoformulation

Distinct Anti-inflammatory Mechanism: Lychnopholide Inhibits Neutrophil Oxidative Burst with Differential Potency vs. Goyazensolide and Centratherin

In a comparative study of three sesquiterpene lactones from Lychnophora pohlii, all three compounds (lychnopholide, centratherin, and goyazensolide) inhibited rabbit polymorphonuclear leukocyte (PMNL) oxidative burst in a concentration-dependent manner. However, the study notes that the 'concomitant presence of methacrylate ester and hydroxyl groups' contributes to a high inhibitory effect, and goyazensolide was the most active. This structural comparison highlights that while all three are active, their potency and exact mechanism (e.g., goyazensolide's effect was not due to free radical scavenging) differ, underscoring that they are not functionally interchangeable. [1]

Inflammation Neutrophil Oxidative Burst Sesquiterpene Lactones

Strategic Research and Development Applications for Lychnopholide (CAS 77448-64-7) Based on Quantitative Evidence


Lead Compound for Anticancer Drug Discovery Targeting Hematologic Malignancies

Based on its demonstrated selectivity for malignant cells over non-malignant cells (especially against MOLM-13 AML cells) and its superior cytotoxicity profile compared to eremantholide C (LC50 values as low as 0.72 µM), lychnopholide is a high-priority procurement item for academic and biotech groups focused on developing novel therapeutics for acute myeloid leukemia and multiple myeloma. Its potency and selectivity warrant further investigation into structure-activity relationships and mechanism of action studies [1].

Development of Next-Generation Chagas Disease Therapeutics for Drug-Resistant Strains

For research programs addressing the urgent need for new Chagas disease treatments, lychnopholide, particularly in its nanoencapsulated form (LYC-PLA-PEG-NC), offers a unique combination of attributes: (i) high efficacy in vivo against a Colombian T. cruzi strain resistant to benznidazole and nifurtimox (achieving 80% parasitological cure in mice), (ii) a significantly improved Selectivity Index (45.38), and (iii) elimination of the cardiotoxicity associated with the free compound. These properties position LYC-NC as a leading candidate for advanced pre-clinical development, including IND-enabling studies [2].

Pharmacokinetic and Drug Delivery Research Using Advanced Nanoformulation

Lychnopholide serves as an excellent model compound for drug delivery and pharmacokinetic studies, particularly those involving nanoencapsulation. The stark, quantifiable differences in PK parameters between the free compound (e.g., half-life of 21 min) and its PLA-PEG nanocapsule formulation (half-life of 538 min) provide a clear, data-rich system for investigating the impact of formulation on the in vivo fate of lipophilic natural products. This makes it a valuable tool for academic and industrial formulation scientists developing long-circulating drug delivery platforms [3].

Investigating Multi-Targeted Anti-Inflammatory and Anti-Hyperuricemic Mechanisms

For research groups exploring natural products with anti-inflammatory and anti-gout properties, lychnopholide presents a distinct tool compound. While it shares activity with goyazensolide and eremantholide C in models of acute gout and neutrophil inhibition, its specific structural features (e.g., α-methylene-γ-lactone and two α,β-unsaturated carbonyl groups) are linked to its unique potency profile. Researchers can use lychnopholide in comparative studies to dissect the specific molecular pathways responsible for inhibiting xanthine oxidase, uricosuric effects, and the suppression of pro-inflammatory cytokines like TNF-α [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lychnopholide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.